molecular formula C21H24O8 B155449 Albaspidin AA CAS No. 3570-40-9

Albaspidin AA

Cat. No.: B155449
CAS No.: 3570-40-9
M. Wt: 404.4 g/mol
InChI Key: OBCJMBQBESJUST-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Albaspidin AA interacts with various biomolecules in biochemical reactions. It displays strong antibacterial activity against the vegetative form of Paenibacillus larvae

Cellular Effects

This compound exerts significant effects on various types of cells, primarily through its antibacterial activity. It influences cell function by inhibiting the growth of certain bacteria, such as Paenibacillus larvae

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its antibacterial properties. It exerts its effects at the molecular level, likely through binding interactions with biomolecules present in bacteria, leading to their growth inhibition

Preparation Methods

Synthetic Routes and Reaction Conditions: Albaspidin AA is typically extracted from the rhizomes of Dryopteris crassirhizoma Nakai. The extraction process involves the use of solvents such as pyridine, dimethyl sulfoxide, ethanol, methanol, and hot water . The compound is then purified using high-performance liquid chromatography (HPLC) with a mobile phase consisting of methanol, ethanol, and trifluoroacetic acid in a ratio of 80:20:0.01 .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions: Albaspidin AA undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Albaspidin AA is compared with other similar compounds, such as:

    Hyperforin: Another antibacterial compound with a different mechanism of action.

    Uliginosin B: Exhibits strong antibacterial activity but differs in its chemical structure.

    Uliginosin A: Similar antibacterial properties but with distinct molecular features.

    7-Epiclusianone: Known for its antibacterial activity but with a unique chemical structure.

    Drummondin E: Another antibacterial compound with different structural characteristics.

This compound stands out due to its unique combination of strong antibacterial activity and diverse mechanisms of action, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCJMBQBESJUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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